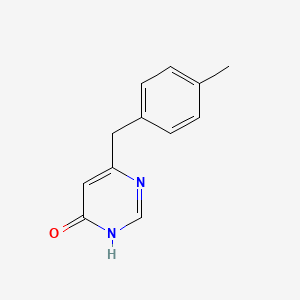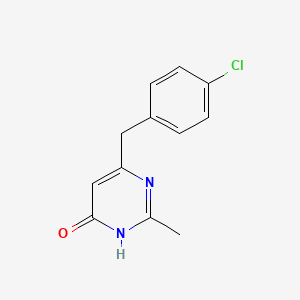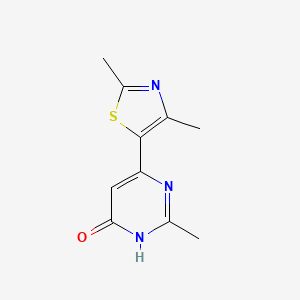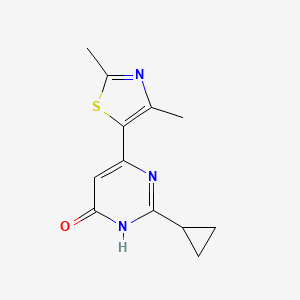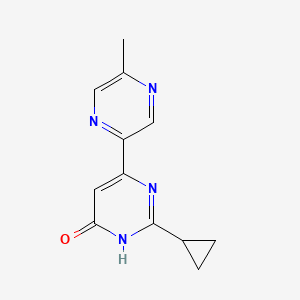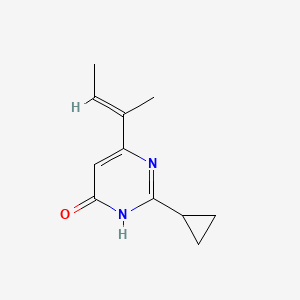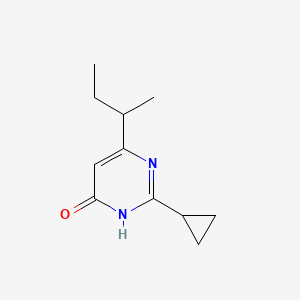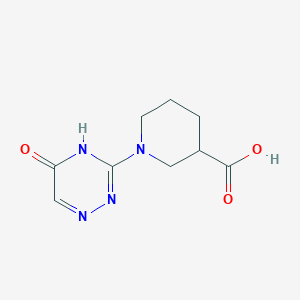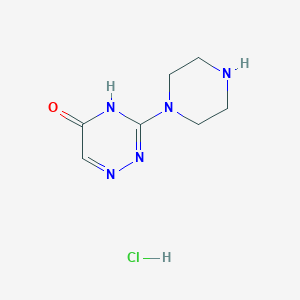
2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one
Overview
Description
2,2,2-Trifluoro-1-(1H-indazol-4-yl)ethan-1-one is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1H-indazole-4-carboxylic acid.
Activation: The carboxylic acid group is activated using reagents such as thionyl chloride (SOCl2) to form the corresponding acid chloride.
Trifluoromethylation: The acid chloride is then treated with a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMS-CF3), to introduce the trifluoromethyl group.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening may also be employed to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(1H-indazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized to form indazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed to convert the trifluoromethyl group to a trifluoromethylamine.
Substitution: The compound can undergo nucleophilic substitution reactions at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Indazole-4-carboxylic acid derivatives.
Reduction: Trifluoromethylamine derivatives.
Substitution: Substituted trifluoromethyl compounds.
Scientific Research Applications
2,2,2-Trifluoro-1-(1H-indazol-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound has been studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to biological targets, leading to its biological activity. The indazole ring plays a crucial role in the compound's ability to interact with enzymes and receptors.
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(1H-indazol-4-yl)ethan-1-one is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
2,2,2-Trifluoro-1-(1H-indol-4-yl)ethan-1-one: This compound lacks the nitrogen atom in the indazole ring, leading to different reactivity and biological activity.
2,2,2-Trifluoro-1-(1H-benzimidazol-4-yl)ethan-1-one: This compound has a benzimidazole ring instead of an indazole ring, resulting in different chemical properties and applications.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1H-indazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8(15)5-2-1-3-7-6(5)4-13-14-7/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJNDFAWMIMDFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


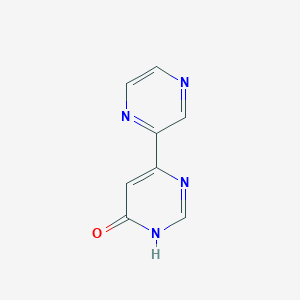


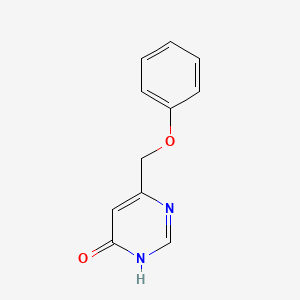
![5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B1487171.png)
